2,5-Dichloro-6-iodo-3-methoxypyridine
CAS No.: 1261365-95-0
Cat. No.: VC2993450
Molecular Formula: C6H4Cl2INO
Molecular Weight: 303.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261365-95-0 |
|---|---|
| Molecular Formula | C6H4Cl2INO |
| Molecular Weight | 303.91 g/mol |
| IUPAC Name | 2,5-dichloro-6-iodo-3-methoxypyridine |
| Standard InChI | InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3 |
| Standard InChI Key | RFPDOODXKOKABD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(N=C1Cl)I)Cl |
| Canonical SMILES | COC1=CC(=C(N=C1Cl)I)Cl |
Introduction
Structure and Physical Properties
2,5-Dichloro-6-iodo-3-methoxypyridine possesses a distinct molecular architecture that contributes to its chemical behavior and potential applications. The compound features a pyridine ring as its core structure, with strategic placement of functional groups that enhance its reactivity and utility in chemical synthesis.
Molecular Composition
The compound has a molecular formula of C6H4Cl2INO with a molecular weight of 303.91 g/mol. The structure contains a pyridine ring with two chlorine atoms positioned at the 2 and 5 positions, an iodine atom at the 6 position, and a methoxy group at the 3 position. This specific arrangement of substituents creates a molecule with unique electronic properties and reactivity patterns that distinguish it from other pyridine derivatives.
Structural Identifiers
Proper identification of 2,5-Dichloro-6-iodo-3-methoxypyridine is essential for research purposes. The compound possesses several standard identifiers used in chemical databases and literature, as presented in the following table:
| Identifier Type | Value |
|---|---|
| CAS Number | 1261365-95-0 |
| IUPAC Name | 2,5-dichloro-6-iodo-3-methoxypyridine |
| Standard InChI | InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3 |
| Standard InChIKey | RFPDOODXKOKABD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(N=C1Cl)I)Cl |
| PubChem Compound ID | 50989226 |
These identifiers facilitate cross-referencing in scientific literature and databases, allowing researchers to unambiguously identify the compound across different platforms and research contexts.
Synthesis and Chemical Reactivity
The synthesis and reactivity of 2,5-Dichloro-6-iodo-3-methoxypyridine are critical aspects for researchers working with this compound in various applications.
Reactivity Profile
The reactivity of 2,5-Dichloro-6-iodo-3-methoxypyridine is largely influenced by the electron-withdrawing effects of the halogen substituents combined with the electron-donating properties of the methoxy group. These electronic effects create a unique reactivity profile:
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The halogens, particularly the iodine atom, make the compound susceptible to nucleophilic aromatic substitution reactions
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The iodine position is especially reactive in metal-catalyzed coupling reactions such as Suzuki, Sonogashira, and Negishi couplings
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The chlorine atoms can also participate in cross-coupling reactions, although they are typically less reactive than the iodine
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The methoxy group provides a site for potential demethylation or other functional group transformations
The electron-withdrawing halogens stabilize transition states during chemical reactions, enhancing the compound's utility in organic synthesis applications. This stabilization effect makes the compound particularly valuable for generating diverse molecular scaffolds for medicinal chemistry research.
Applications in Research and Development
2,5-Dichloro-6-iodo-3-methoxypyridine serves various purposes in scientific research and development, particularly in fields related to organic synthesis and pharmaceutical development.
Organic Synthesis Applications
The compound functions as a versatile building block in organic synthesis due to its reactive halogen substituents. These applications include:
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Serving as a precursor in the synthesis of more complex heterocyclic compounds
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Participating in cross-coupling reactions to form carbon-carbon bonds, enabling the construction of elaborate molecular structures
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Acting as an electrophile in nucleophilic substitution reactions
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Functioning as an intermediate in the synthesis of potential pharmaceutical compounds
Medicinal Chemistry Research
In medicinal chemistry, 2,5-Dichloro-6-iodo-3-methoxypyridine and its derivatives have potential applications based on the biological activity demonstrated by similar pyridine-based structures:
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Development of novel antimicrobial agents
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Exploration of neuroprotective compounds for neurodegenerative disorders
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Investigation of potential anticancer therapeutics
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Creation of enzyme inhibitors for various biochemical pathways
The presence of halogens enhances the compound's ability to interact with biological targets through halogen bonding, a non-covalent interaction that has gained significant attention in drug design. Additionally, the methoxy group provides a hydrophilic point that can improve solubility and binding properties in biological systems.
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between 2,5-Dichloro-6-iodo-3-methoxypyridine and similar compounds provides valuable context for researchers.
Structural Analogs
Several compounds share structural similarities with 2,5-Dichloro-6-iodo-3-methoxypyridine, each with distinct properties and applications:
| Compound | Key Structural Differences | Comparative Reactivity |
|---|---|---|
| 2,4-Dichloro-6-methoxypyridine | Lacks iodine, different chlorine positions | Lower reactivity in coupling reactions due to absence of iodine |
| 2-Iodo-3-methoxypyridine | Contains only one halogen (iodine) | Simpler substitution pattern allows more selective reactions |
| 5-Bromo-3-iodo-2-methoxypyridine | Different halogen pattern with bromine instead of chlorine | Different selectivity in metal-catalyzed coupling reactions |
| 2,5-Dichloro-3-methoxypyridine | Lacks iodine at position 6 | Reduced reactivity at position 6, different electronic properties |
These structural variations result in different chemical behaviors and biological activities, highlighting the importance of the specific substitution pattern in 2,5-Dichloro-6-iodo-3-methoxypyridine.
Functional Comparison
The functional properties of 2,5-Dichloro-6-iodo-3-methoxypyridine, compared to related compounds, are influenced by its unique combination of substituents:
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The presence of three halogens creates a highly electrophilic pyridine ring, enhancing reactivity in certain synthetic contexts
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The specific arrangement of chlorine atoms at positions 2 and 5, combined with iodine at position 6, creates a distinct electronic distribution in the molecule
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The methoxy group at position 3 introduces electronic effects that counterbalance the electron-withdrawing halogens, creating a polarized molecule with multiple reactive sites
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The combination of these features potentially results in unique binding properties with biological targets
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